![molecular formula C21H17ClN6O3 B3020014 N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895017-00-2](/img/structure/B3020014.png)
N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN6O3 and its molecular weight is 436.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, also known as compound 895016-74-7, is a synthetic derivative belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and as an inhibitor of certain kinases. The following sections provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H13ClN6O4
- Molecular Weight : 424.8 g/mol
- CAS Number : 895016-74-7
The biological activity of this compound is primarily linked to its role as an inhibitor of epidermal growth factor receptor (EGFR) and other kinases. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to effectively inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, a related compound was shown to have an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, highlighting its potency as an anticancer agent .
In Vitro Studies
In vitro evaluations have indicated that this compound can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Flow cytometric analyses revealed that treatment with the compound caused significant cell cycle arrest at the S and G2/M phases.
- Apoptotic Induction : The compound increased the BAX/Bcl-2 ratio by 8.8-fold, indicating enhanced apoptotic signaling .
Case Study 1: EGFR Inhibition
A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives reported that compound 12b (closely related to our compound) exhibited potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM respectively . This suggests that similar compounds may possess comparable biological activities.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of these compounds with EGFR. The docking results indicated that the synthesized compounds adopt binding modes akin to those of established inhibitors, which is critical for their design as targeted therapeutics .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anti-proliferative | A549 | 8.21 | EGFR inhibition |
Anti-proliferative | HCT-116 | 19.56 | EGFR inhibition |
Apoptosis Induction | Various | N/A | Increased BAX/Bcl-2 ratio |
Cell Cycle Arrest | Various | N/A | Arrest at S and G2/M phases |
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3/c1-13(29)25-15-5-3-6-16(9-15)26-19(30)11-27-12-23-20-18(21(27)31)10-24-28(20)17-7-2-4-14(22)8-17/h2-10,12H,11H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXYCJMVMIJPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.